molecular formula C8H4F3NO4S B6351598 3-Nitro-5-(trifluoromethylthio)benzoic acid, 97% CAS No. 1208080-56-1

3-Nitro-5-(trifluoromethylthio)benzoic acid, 97%

Cat. No. B6351598
CAS RN: 1208080-56-1
M. Wt: 267.18 g/mol
InChI Key: OGPCLSUQVYPOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-5-(trifluoromethylthio)benzoic acid, or 3-NTFB, is a compound with a wide range of applications in scientific research and the laboratory, due to its unique chemical properties. 3-NTFB is a white powder that has a melting point of 177-179˚C and a boiling point of 310-312˚C. It has a molecular weight of 257.14 g/mol and a density of 1.6 g/cm3. It is soluble in water, alcohol, and ether, and is insoluble in chloroform. 3-NTFB is a versatile compound, and has been found to have a variety of uses in scientific research and laboratory experiments.

Scientific Research Applications

3-NTFB has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including biologically active molecules. It has also been used as a reagent for the preparation of various organic compounds. Additionally, 3-NTFB has been used in the synthesis of various drugs and pharmaceuticals, as well as in the synthesis of dyes and pigments.

Mechanism of Action

3-NTFB has a unique mechanism of action. It acts as a catalyst in certain reactions, and can activate certain substrates. It can also act as a nucleophile, and can react with electrophiles. In addition, 3-NTFB can act as an oxidizing agent, and can be used to oxidize certain organic compounds.
Biochemical and Physiological Effects
3-NTFB has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antimicrobial properties. It has also been found to have antioxidant and anti-cancer properties. Additionally, 3-NTFB has been found to have anti-nociceptive and analgesic effects.

Advantages and Limitations for Lab Experiments

3-NTFB has a number of advantages for lab experiments. It is a versatile compound, and can be used in a variety of synthetic reactions. It is also relatively stable, and can be stored for a long period of time. Additionally, 3-NTFB is relatively inexpensive and widely available. However, 3-NTFB has some limitations. It is a hazardous compound, and should be handled with care. Additionally, it is a powerful oxidizing agent, and can be dangerous if not used properly.

Future Directions

The potential applications of 3-NTFB are vast, and there are many possible future directions for research. One possible direction is the development of new synthetic methods for the preparation of 3-NTFB. Additionally, further research could be done to explore the potential therapeutic applications of 3-NTFB, such as its anti-inflammatory, antifungal, and anti-cancer properties. Furthermore, research could be done to explore the potential use of 3-NTFB in the synthesis of new compounds, such as drugs and pharmaceuticals. Finally, research could be done to explore the potential use of 3-NTFB in the synthesis of dyes and pigments.

Synthesis Methods

3-NTFB can be synthesized in a variety of ways. One method involves the reaction of 3-nitrobenzoic acid and trifluoromethylthiol in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated by filtration. Another method involves the reaction of 3-nitrobenzoic acid and trifluoromethylthiol in the presence of a base catalyst. The reaction is carried out at room temperature and the product is isolated by filtration.

properties

IUPAC Name

3-nitro-5-(trifluoromethylsulfanyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4S/c9-8(10,11)17-6-2-4(7(13)14)1-5(3-6)12(15)16/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPCLSUQVYPOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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